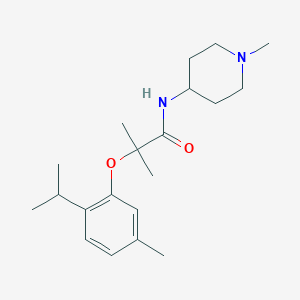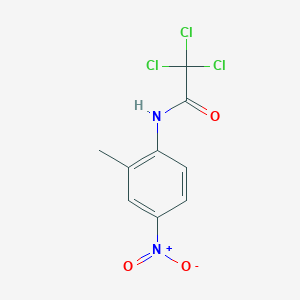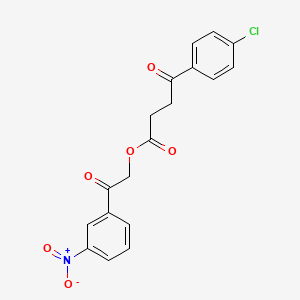
2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one, also known as IBO or GW 405833, is a synthetic compound that belongs to the class of benzoxazinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.
作用機序
The mechanism of action of 2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets in the body. In the case of Alzheimer's disease, this compound inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their clumping together to form plaques. In the case of GPR84 receptor, this compound acts as a selective antagonist by binding to the receptor and preventing its activation by its natural ligands. In the case of cancer cells, this compound induces apoptosis by activating the caspase cascade, which is a series of enzymes involved in the programmed cell death process.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In the case of Alzheimer's disease, this compound reduces the amount of amyloid-beta peptides in the brain and prevents the formation of plaques. In the case of GPR84 receptor, this compound inhibits the inflammatory response by preventing the activation of the receptor. In the case of cancer cells, this compound induces apoptosis and suppresses cell proliferation, leading to the death of cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one is its selectivity towards specific molecular targets, which makes it a valuable tool for studying the function of these targets in various physiological processes. Another advantage is its potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one. In the field of medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In the field of neuroscience, further studies are needed to elucidate the function of GPR84 receptor and its potential as a therapeutic target for inflammatory diseases. In the field of cancer research, further studies are needed to investigate the potential of this compound as a chemotherapeutic agent and to identify its molecular targets in cancer cells.
合成法
The synthesis of 2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one involves the reaction of 3-iodoaniline with 2-hydroxybenzaldehyde in the presence of a base catalyst. The reaction results in the formation of a Schiff base, which is then reduced using sodium borohydride to yield this compound. The overall yield of the synthesis process is around 50%.
科学的研究の応用
2-(3-iodophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound exhibits neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.
In neuroscience, this compound has been used as a tool to study the function of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response. This compound acts as a selective antagonist of the GPR84 receptor, which is involved in the regulation of inflammatory responses.
In cancer research, this compound has been investigated for its potential anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and suppressing cell proliferation.
特性
IUPAC Name |
2-(3-iodophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO2/c15-10-5-3-4-9(8-10)14-16-13(17)11-6-1-2-7-12(11)18-14/h1-8,14H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORHNOMBKHMICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-(5-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5125037.png)
![3-[(5-iodo-2-furyl)methylene]-5-(4-methoxyphenyl)-2(3H)-furanone](/img/structure/B5125045.png)


![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)

![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)
![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)